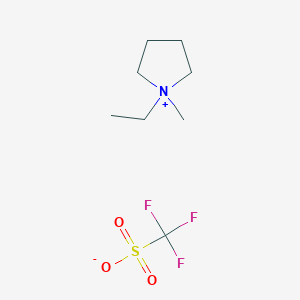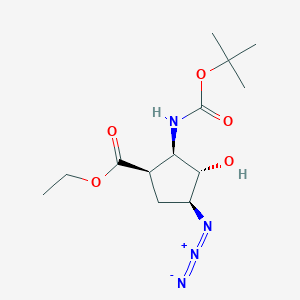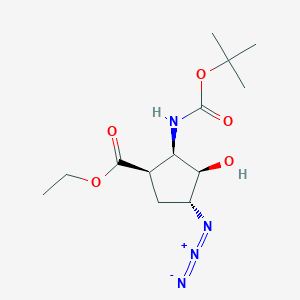
1-Ethyl-1-methylpyrrolidinium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature
Mode of Action
It’s known that ionic liquids can interact with various biological targets due to their unique physicochemical properties .
Biochemical Pathways
Ionic liquids, including 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate, have been found to be involved in the fabrication of lithium-ion batteries . They can form a solid-state electrolyte with long-term stability, which can be used in dye-sensitized solar cells (DSSCs) .
Result of Action
The result of the action of 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate is primarily observed in its applications. For instance, when used in combination with other compounds, it forms a solid-state electrolyte with long-term stability, which can be used in dye-sensitized solar cells (DSSCs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylpyrrolidinium triflate can be synthesized through the alkylation of 1-methylpyrrolidine with ethyl trifluoromethanesulfonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the triflate anion .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the product. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-methylpyrrolidinium triflate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triflate anion.
Reduction Reactions: It can act as a catalyst in reduction reactions, such as the hydroboration of alkenes.
Common Reagents and Conditions:
Pinacolborane (HBpin): Used in hydroboration reactions with this compound as a catalyst.
Alkylating Agents: Used in substitution reactions to introduce different functional groups.
Major Products:
Organoboron Compounds: Formed through hydroboration reactions.
Substituted Pyrrolidinium Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Ethyl-1-methylpyrrolidinium triflate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Butyl-1-methylpyrrolidinium triflate: Similar in structure but with a butyl group instead of an ethyl group.
1-Propyl-1-methylpyrrolidinium triflate: Contains a propyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1-methylpyrrolidinium triflate is unique due to its specific balance of hydrophobicity and ionic conductivity, making it particularly suitable for applications in electrochemical devices and as a solvent for organic reactions .
Properties
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N.CHF3O3S/c1-3-8(2)6-4-5-7-8;2-1(3,4)8(5,6)7/h3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYWASZNMYQPF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049372 |
Source


|
| Record name | 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893443-18-0 |
Source


|
| Record name | 1-Ethyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (1S*,2R*,3S*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320752.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)

![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)




